

# Foreword: The Significance of Sulfonylpyridines in Modern Chemistry

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## Compound of Interest

Compound Name: 5-Chloro-2-(ethylsulfonyl)pyridine

Cat. No.: B1592856

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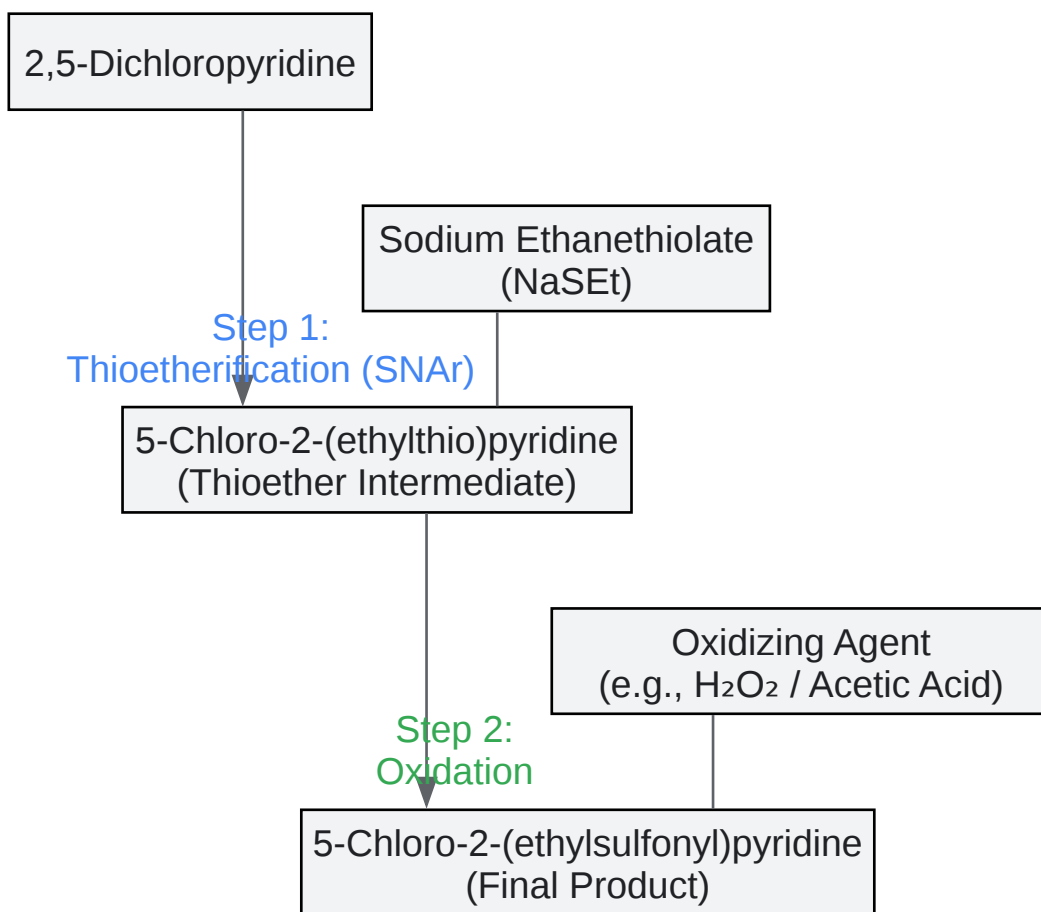
Pyridylsulfones represent a class of compounds with significant utility in the fields of medicinal chemistry and materials science. Their unique electronic properties, arising from the potent electron-withdrawing nature of the sulfonyl group combined with the inherent characteristics of the pyridine ring, make them valuable pharmacophores and versatile synthetic intermediates.

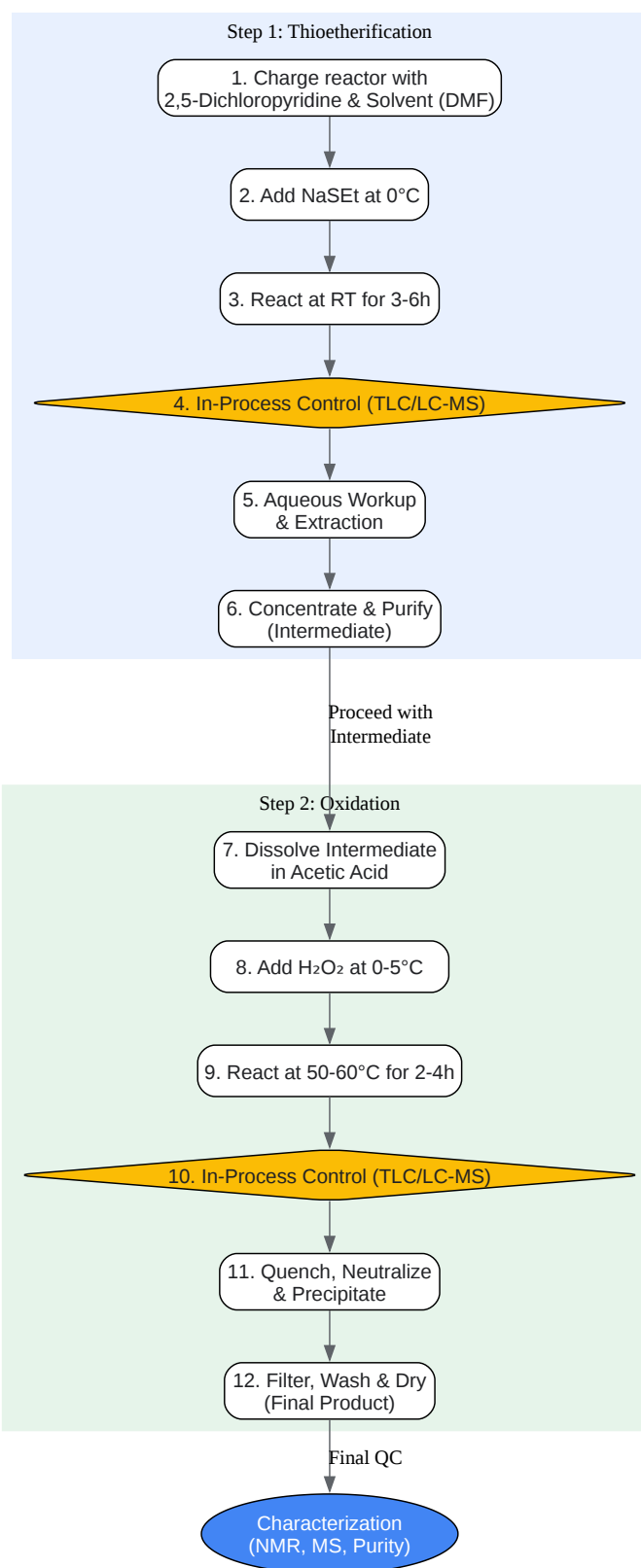
[1] The title compound, **5-Chloro-2-(ethylsulfonyl)pyridine**, serves as a key building block in the synthesis of complex molecules, where the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions or as a critical interaction moiety in biologically active agents.[2] This guide provides a comprehensive exploration of the primary synthetic pathways to this valuable compound, grounded in mechanistic principles and supported by detailed, field-proven experimental protocols.

## Primary Synthetic Strategy: A Two-Step Approach from 2,5-Dichloropyridine

The most prevalent and reliable pathway for the synthesis of **5-Chloro-2-(ethylsulfonyl)pyridine** involves a two-step sequence: (1) nucleophilic aromatic substitution to form an intermediate thioether, followed by (2) selective oxidation to the desired sulfone. This strategy offers high yields and excellent control over the final product.

## Logical Synthesis Pathway





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## Sources

- 1. medchembuzz.wordpress.com [medchembuzz.wordpress.com]
- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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